2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Description
The compound 2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a hybrid heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a benzyl group and a substituted 1,2,3-triazole moiety. The triazole ring is further modified with a 4-bromophenyl group and a methoxymethyl substituent.
Properties
IUPAC Name |
2-benzyl-5-[1-(4-bromophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKXFBFVPDIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzyl-5-(1-(4-bromophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H16BrN5O2, with a molecular weight of 426.274 g/mol. The compound features a unique triazole and oxadiazole framework that contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole and triazole structures possess significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi with promising results.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer types by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of oxadiazole derivatives. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors implicated in cellular signaling pathways related to cancer and inflammation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or disrupt DNA replication processes in cancer cells.
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers such as caspase activation were also observed.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential compared to control antibiotics.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Substituent Effects on Bioactivity
- 4-Bromophenyl Group : Present in multiple analogs (e.g., ), this substituent is associated with enhanced antimicrobial and anti-inflammatory activities. Its electron-withdrawing nature may improve binding to biological targets.
- Methoxymethyl vs.
- Triazole-Oxadiazole Hybrids : The methyl-thiol-bridged compound (4c, ) demonstrates significant cytotoxicity, suggesting that combining triazole and oxadiazole moieties can amplify biological effects.
Crystallographic and Structural Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
